molecular formula C9H11NO3S B5832879 3-(phenylsulfonyl)propanamide

3-(phenylsulfonyl)propanamide

Cat. No. B5832879
M. Wt: 213.26 g/mol
InChI Key: IDVZUJCDAGZPOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Phenylsulfonyl)propanamide involves the use of sulfonation agents and amide formation reactions. Techniques employing trifluoromethanesulfonyl chloride (CF3SO2Cl) in the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds are relevant, although not directly applied to 3-(Phenylsulfonyl)propanamide, they highlight the versatility of sulfonyl chloride reagents in synthesizing sulfonylated compounds (Chachignon, Guyon, & Cahard, 2017). Additionally, the use of trifluoromethanesulfonic acid in electrophilic aromatic substitution reactions showcases the potential pathways for introducing sulfonyl groups into organic molecules (Kazakova & Vasilyev, 2017).

Molecular Structure Analysis

The molecular structure of 3-(Phenylsulfonyl)propanamide is characterized by the presence of a sulfonyl group attached to a phenyl ring, which significantly influences its electronic and spatial configuration. Studies on related compounds, such as 1-sulfonyl-1,2,3-triazoles, provide insight into the effect of sulfonyl groups on molecular stability and reactivity, although direct analysis on 3-(Phenylsulfonyl)propanamide is limited (Kadhim et al., 2022).

Chemical Reactions and Properties

The chemical behavior of 3-(Phenylsulfonyl)propanamide is influenced by its sulfonyl and amide functionalities. While specific studies on this compound's reactions are scarce, research on sulfonamides and sulfonylureas indicates a wide range of reactivity due to these functional groups, including potential for electrophilic substitution and nucleophilic addition reactions. For instance, sulfonamides exhibit stability and reactivity patterns useful in medicinal chemistry and organic synthesis (Reitz, Smith, & Parker, 2009).

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability of 3-(Phenylsulfonyl)propanamide can be inferred from related sulfonyl compounds. Sulfonyl groups generally increase solubility in polar solvents due to their polar nature. Studies on sulfonate and sulfonamide frameworks suggest that these functionalities can impact the physical properties, including thermal stability and solubility, of the compounds they are part of (Shimizu, Vaidhyanathan, & Taylor, 2009).

Scientific Research Applications

Quantum Chemical Studies and Prostatic Carcinoma

3-(Phenylsulfonyl)propanamide derivatives have been studied for their quantum chemical properties and applications in treating prostate cancer. For instance, N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide, a derivative, is an oral medication used for prostate cancer treatment. Quantum chemical studies based on Arguslab software have helped in understanding the molecule's steric energy and favorable conformations for blocking androgen receptors on prostate cancer cells (Otuokere & Amaku, 2015).

Antagonism of TRPV1

Derivatives of 3-(Phenylsulfonyl)propanamide, like 2-sulfonamidopyridine C-region analogs, have been investigated as hTRPV1 ligands. These compounds have shown significant potential as TRPV1 antagonists, leading to strong analgesic activity in pain models. This highlights their importance in pain management research (Ann et al., 2016).

Molecular Structure and Cytotoxicity Studies

Studies on 3-chloro-N-(4-sulfamoylphenethyl)propanamide have provided insights into its molecular structure, spectroscopic characterization, and cytotoxicity against various tumor cells. These findings are significant for developing new anticancer agents (Durgun et al., 2016).

Antibacterial Therapy Applications

Functionalized derivatives, like La0.33Ca0.67MnO3 capped with 3-(phenylsulfonyl)propanamide, have been explored for their antibacterial properties. These studies show potential applications in alternative antibacterial therapies (Edobor-Osoh et al., 2019).

Anticancer Activity of Quinoxaline Derivatives

Quinoxaline derivatives of 3-(phenylsulfonyl)propanamide have been synthesized and tested for their anticancer activity. Their structure-activity relationship, particularly the quinoxaline ring as a scaffold, has shown promising results against various cancer cell lines (El Rayes et al., 2019).

Safety and Hazards

The safety data sheet for propionamide, a related compound, indicates that it causes serious eye irritation (H319). Precautionary measures include washing skin thoroughly after handling and wearing eye protection/face protection .

Future Directions

The future directions for “3-(phenylsulfonyl)propanamide” could involve its use in the development of novel types of pharmacological agents in the treatment of several pathological disorders where urease and COX-2 enzymes are involved . The conjugates of approved therapeutic molecules may lead to this development .

Mechanism of Action

Target of Action

3-(Phenylsulfonyl)propanamide is a propanamide-sulfonamide based compound . It has been found to act as a dual inhibitor of urease and cyclooxygenase-2 (COX-2) enzymes . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, while COX-2 is an enzyme that plays a crucial role in the inflammatory response.

Mode of Action

The compound interacts with its targets (urease and COX-2) through competitive inhibition . This means it competes with the substrate for the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. The inhibition of these enzymes can lead to a decrease in inflammation and other related effects .

Biochemical Pathways

The inhibition of these enzymes can disrupt these pathways, leading to potential downstream effects such as reduced inflammation .

Result of Action

The inhibition of urease and COX-2 by 3-(phenylsulfonyl)propanamide can lead to a variety of molecular and cellular effects. For instance, the inhibition of COX-2 can result in reduced production of prostaglandins, which are involved in the inflammatory response . This could potentially lead to anti-inflammatory effects.

Action Environment

The environment in which 3-(phenylsulfonyl)propanamide acts can influence its action, efficacy, and stability. For example, in agricultural applications, α-phenylsulfonyl propanamides have been shown to exhibit high herbicidal activity under paddy conditions . .

properties

IUPAC Name

3-(benzenesulfonyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVZUJCDAGZPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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